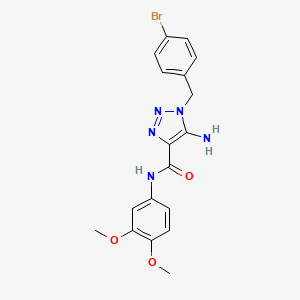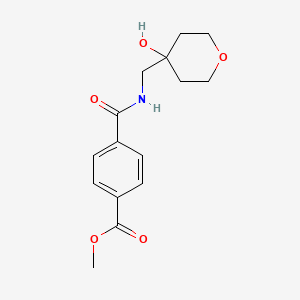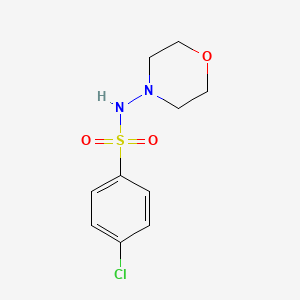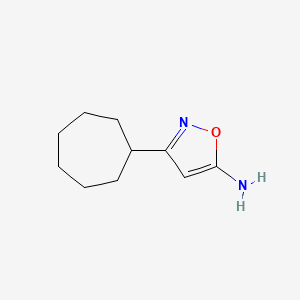
1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride” is a chemical compound with the formula C11H15Cl4N3 . It contains an imidazole ring, which is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies focus on the bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring .Chemical Reactions Analysis
The synthesis of imidazoles involves various chemical reactions, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process .Applications De Recherche Scientifique
Antidiabetic Activity
Piperazine derivatives, including those with modifications on the imidazoline ring and piperazine skeleton, have been identified as new antidiabetic compounds. These derivatives, through structure-activity relationship studies, have shown potent antidiabetic activity in a rat model of diabetes, mediated by significant increases in insulin secretion independently of alpha2 adrenoceptor blockage. Notably, compounds like 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated strong glucose tolerance improvement without any side effects or hypoglycemic effect, suggesting potential clinical applications in diabetes management (Le Bihan et al., 1999).
Antimicrobial and Antifungal Activities
A series of azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. Some compounds have exhibited remarkable antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole. This indicates the potential of these derivatives in treating infectious diseases involving bacteria and fungi (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity
Novel compounds with a piperazine backbone have been synthesized and evaluated for their anti-inflammatory activity. These derivatives have shown promising in vitro and in vivo anti-inflammatory effects, suggesting their potential for developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Antitubercular Activity
Compounds designed by integrating piperazine and imidazole moieties have exhibited potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of such hybrid molecules in developing new treatments for tuberculosis (Jallapally et al., 2014).
Chemotherapy Against Tropical Diseases
Copper complexes with imidazole derivatives have been synthesized, showing potential as novel metal-based chemotherapeutic agents against tropical diseases. This research underscores the role of metal coordination in enhancing the therapeutic efficacy of imidazole derivatives (Navarro et al., 2000).
Orientations Futures
Mécanisme D'action
Target of Action
Imidazole and piperazine derivatives are known to interact with a variety of biological targets. For instance, imidazole derivatives have been found to bind with high affinity to multiple receptors , and piperazine derivatives are often used in the treatment of allergies .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Generally, they can act as antagonists or agonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
The biochemical pathways affected by these compounds can also be diverse. For example, some imidazole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For example, if a compound acts as an antagonist at a certain receptor, it could inhibit the signaling pathway associated with that receptor, leading to a decrease in the cellular responses normally triggered by that pathway .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(1-methylimidazol-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4.2ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)12-13-3-2-4-14(16)11-13;;/h2-6,11H,7-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHADRRJPTZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)

![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)
![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)

![2-(2-Methoxy-5-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)
